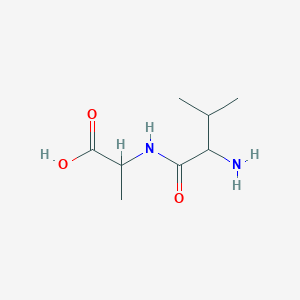

H-VAL-ALA-OH

Description

Overview of Dipeptide Significance in Biochemistry and Peptide Science

Dipeptides are integral to numerous biological processes. They serve as crucial intermediates during protein digestion and absorption, breaking down larger proteins into smaller, more manageable units ontosight.ai. Beyond their role in catabolism, dipeptides can actively participate in cellular signaling pathways and function as substrates or inhibitors for specific enzymes ontosight.ainumberanalytics.com. Their ability to be transported into cells allows them to influence amino acid availability and modulate metabolic processes ontosight.ai.

The chemical properties of dipeptides are dictated by the nature of their constituent amino acids. These properties include solubility, pKa values, and varying degrees of hydrophobicity or hydrophilicity, all of which influence their interactions within biological systems and their potential applications numberanalytics.com. Compared to their individual amino acid components, dipeptides can exhibit enhanced characteristics such as improved heat stability and solubility researchgate.net. Furthermore, the capacity of dipeptides to self-assemble into ordered supramolecular structures, such as hydrogels, nanotubes, and fibrils, has opened avenues for their use in advanced biomedical applications, including drug delivery, tissue engineering, and biosensing frontiersin.orgmdpi.comresearchgate.net. In academic research, dipeptides are also employed as valuable tools for investigating protein function and molecular interactions numberanalytics.com.

Historical Context of H-Val-Ala-OH in Fundamental Research

While specific historical breakthroughs directly tied to this compound are not extensively detailed in the current literature, the broader study of dipeptides and their synthesis has a foundational history. The scientific community has long been interested in understanding the structural properties and assembly behaviors of dipeptides. For instance, the determination of the solid-state structure of the Ala-Ala dipeptide in 1971 marked an early step in understanding dipeptide crystallography, with subsequent studies like Leu-Leu appearing in 1994 uio.no. Research into the self-assembly properties of dipeptides, including sequences like Val-Ala and Ala-Val, has also been ongoing, with early observations noting distinct morphological differences influenced by solvent media researchgate.net. The evolution of peptide synthesis methodologies, from traditional solution-phase techniques to the revolutionary solid-phase peptide synthesis (SPPS), has been pivotal in enabling the creation and study of dipeptides and more complex peptide structures masterorganicchemistry.com.

Current Academic Research Landscape and Future Perspectives

The academic research surrounding this compound and related dipeptides is multifaceted, spanning various scientific disciplines.

Current Research Landscape:

Metabolic Role: this compound has been identified as an endogenous metabolite, indicating its presence and potential role within biological systems medchemexpress.com.

Biomaterials and Self-Assembly: Dipeptides, particularly Val-Ala, are subjects of intense research for their ability to self-assemble into diverse nanostructures and hydrogels. These self-assembled materials are being explored for their biocompatibility and biodegradability, making them promising candidates for applications in drug delivery, tissue engineering, and biosensing frontiersin.orgmdpi.comresearchgate.net. Studies have shown that the specific sequence, such as Val-Ala versus Ala-Val, and the solvent medium can significantly influence the resulting self-assembly morphologies researchgate.net.

Pharmaceutical Applications: The Val-Ala (VA) dipeptide is increasingly utilized in advanced Antibody-Drug Conjugates (ADCs) as a linker component. Research indicates that VA-based linkers perform comparably to the more established Val-Cit (VC) linker and may offer benefits such as reduced ADC aggregation and improved payload delivery to target cells nih.gov.

Enzyme Inhibition: Dipeptides are being investigated for their potential to inhibit enzymes like human dipeptidyl peptidase IV (hDPP-IV), a target for managing type 2 diabetes. Certain dipeptides, such as Val-Leu, have demonstrated notable hDPP-IV inhibitory activity jst.go.jp.

Bioactivity and Neuroscience: Dipeptides can function as neurotransmitters or neuromodulators and possess a range of bioactivities, including antioxidant and neuroprotective properties numberanalytics.comresearchgate.netresearchgate.net.

Analytical and Biochemical Studies: Modified peptides, such as H-Val-Ala-Ala-Phe-OH, are synthesized for specific research applications, including investigations into the effects of metal surfaces on mass spectrometry biosynth.com. Furthermore, peptide fragments incorporating specific sequences, like Val-Tyr(P)-Val-Ala-Ala-OH, are synthesized to study protein phosphorylation and enzyme activities, such as tyrosine phosphatase activity niscpr.res.inresearchgate.net.

Future Perspectives:

The ongoing exploration of dipeptide self-assembly is anticipated to lead to the development of novel peptide-based materials with precisely engineered properties for cutting-edge applications frontiersin.orgmdpi.comresearchgate.net. In the pharmaceutical sector, the use of dipeptides like Val-Ala in targeted delivery systems, such as ADCs, is expected to grow, driven by the demand for more effective and selective therapeutic agents nih.gov. Further research into the metabolic pathways and biological activities of dipeptides, including this compound, may uncover new therapeutic targets and applications medchemexpress.comjst.go.jp. Concurrently, advancements in peptide synthesis and modification techniques will continue to facilitate the creation of increasingly complex and functional peptides, expanding their utility across scientific disciplines masterorganicchemistry.comunivie.ac.atfrontiersin.org.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSKHRSXRCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319114 | |

| Record name | Valylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-74-8 | |

| Record name | NSC339920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for H Val Ala Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the predominant method for synthesizing peptides due to its efficiency and potential for automation. chempep.comresearchgate.net The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. chempep.combiosynth.com

Fmoc-Based Chemistry Applications

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS. luxembourg-bio.com Its base-lability allows for mild deprotection conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which preserves acid-labile side-chain protecting groups. luxembourg-bio.comnbinno.com The synthesis of H-Val-Ala-OH via Fmoc-SPPS begins with the immobilization of the C-terminal amino acid, alanine (B10760859), onto the solid support. The Nα-Fmoc group of the resin-bound alanine is then removed, and the subsequent amino acid, Fmoc-Val-OH, is introduced and coupled to the free amine of alanine. axispharm.combroadpharm.com

The Fmoc group's strong UV absorbance facilitates real-time monitoring of the deprotection step, ensuring the reaction proceeds to completion before the next coupling cycle. nih.gov High-purity Fmoc-protected amino acids are crucial for the success of the synthesis, as impurities can be incorporated into the growing peptide chain. nih.gov

Resin Selection and Optimization for Dipeptide Synthesis

The choice of resin is a critical parameter for a successful synthesis, as it dictates the C-terminal functionality of the final peptide and the conditions required for cleavage. biosynth.comnih.gov For the synthesis of this compound, which has a C-terminal carboxylic acid, several resins are suitable.

Table 1: Comparison of Resins for this compound Synthesis

| Resin Type | Linker Chemistry | Cleavage Conditions | C-Terminal Functionality | Key Advantages |

| Wang Resin | p-alkoxybenzyl ester | Concentrated Trifluoroacetic Acid (TFA) | Carboxylic Acid | Commonly used for Fmoc-based synthesis of peptide acids. nbinno.combiotage.com |

| 2-Chlorotrityl Resin | 2-chlorotrityl chloride | Mildly acidic conditions (e.g., 1-3% TFA) | Carboxylic Acid | The steric bulk of the trityl groups minimizes racemization of the C-terminal residue during loading. biotage.com It also allows for the synthesis of fully protected peptide fragments. |

| SASRIN Resin | Super acid-sensitive bisalkoxybenzyl ester | Mild acidolysis | Protected Peptides | Suitable for synthesizing protected peptide fragments. biosynth.com |

For this compound, Wang resin is a standard choice. nbinno.combiotage.com However, to mitigate potential racemization of the C-terminal alanine during its initial attachment to the resin, 2-Chlorotrityl resin is often preferred due to its steric hindrance. biotage.com The loading of the first amino acid (Fmoc-Ala-OH) onto the resin is a crucial step that must be optimized to ensure efficient synthesis.

Challenges and Advancements in SPPS Protocols for Val-Ala Dipeptides

The synthesis of peptides containing sterically hindered and hydrophobic amino acids like valine can present significant challenges. nih.govrsc.org These sequences are often referred to as "difficult sequences" due to their propensity for intermolecular aggregation, which can hinder solvent and reagent access to the growing peptide chain, leading to incomplete reactions. nih.govrsc.org

Key Challenges:

Steric Hindrance: The bulky side chain of valine can impede the coupling reaction, requiring longer reaction times or more potent coupling reagents.

Aggregation: The hydrophobic nature of the Val-Ala sequence can lead to the formation of secondary structures (e.g., β-sheets) on the resin, which can block reactive sites. nih.gov

Advancements to Overcome Challenges:

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, improving the efficiency of synthesizing difficult sequences.

Specialized Resins: Resins with linkers that improve solvation and reduce aggregation, such as those based on polyethylene glycol (PEG), can enhance synthetic outcomes. acs.org

Backbone Protection: The introduction of a temporary protecting group on the backbone nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt hydrogen bonding and prevent aggregation. chempep.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides. wikipedia.orgslideshare.net In this method, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. slideshare.net

Segment Condensation Techniques

For the synthesis of larger peptides, a convergent strategy known as segment condensation can be employed. nih.gov This involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution. chempep.comnih.gov For this compound, this would involve the separate synthesis of protected valine and alanine derivatives, followed by their coupling. This approach allows for the purification of intermediates, ensuring the high purity of the final product. slideshare.net Native Chemical Ligation (NCL) is a powerful segment condensation technique for larger peptides, though less relevant for a simple dipeptide. chempep.comnih.gov

Specific Coupling Reagents and Conditions

The formation of the peptide bond between valine and alanine requires the activation of the carboxylic acid group of one amino acid to make it more reactive towards the amino group of the other. creative-peptides.comlibretexts.org The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization.

Table 2: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Abbreviation | Mechanism of Action | Advantages |

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. | One of the original and effective coupling reagents. creative-peptides.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, facilitating product purification. creative-peptides.com | The urea byproduct is water-soluble, simplifying workup. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms a stable active ester intermediate. | High coupling efficiency, reducing side reactions, particularly effective for longer peptides. creative-peptides.compeptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium salt-based reagent. | Highly effective, especially for coupling sterically hindered N-methyl amino acids. peptide.com |

Carbodiimides like DCC and EDC are commonly used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. bachem.com For the sterically hindered coupling between valine and alanine, more potent uronium or phosphonium salt-based reagents like HBTU or PyBOP are often preferred due to their high coupling efficiency. wikipedia.orgpeptide.com The reaction conditions, including solvent, temperature, and the presence of a base, must be carefully controlled to optimize the synthesis of this compound. creative-peptides.com

Enzymatic Synthesis of this compound and Related Dipeptides

The chemoenzymatic synthesis of peptides, including the dipeptide this compound, represents a mild and highly stereoselective alternative to traditional chemical synthesis methods. nih.gov This approach utilizes hydrolase enzymes, particularly proteases, which can catalyze the formation of peptide bonds under specific, non-aqueous conditions, shifting the reaction equilibrium away from hydrolysis and towards synthesis. nih.govresearchgate.net Proteases like thermolysin, papain, and α-chymotrypsin are commonly employed for this purpose. nih.govresearchgate.net

The enzymatic approach is advantageous as it typically proceeds under mild conditions and without the need for complex protection-deprotection steps for the amino acid side chains, thus preventing racemization. nih.govacs.org The efficiency of the synthesis is influenced by several factors, including the choice of enzyme, pH, temperature, and the nature of the reaction medium. nih.gov For instance, thermolysin, a protease from Bacillus thermoproteolyticus Rokko, has shown high yields for couplings involving hydrophobic amino acids like valine. researchgate.net

The reaction can be performed in various media, including low-water environments or biphasic systems, to favor the synthesis reaction over the hydrolytic one. nih.govfrontiersin.org Kinetically controlled synthesis, which often utilizes an activated ester of the acyl donor amino acid, generally proceeds at a faster rate than thermodynamically controlled approaches. nih.gov

| Enzyme | Acyl Donor (Example) | Nucleophile (Example) | Typical Reaction Conditions | Key Finding/Yield |

|---|---|---|---|---|

| Thermolysin | N-Protected Valine Ester | Alanine (or Alanine Ester) | Aqueous-organic biphasic system, pH 7-8, ~40°C | High yields for hydrophobic residues; broad specificity for the carboxylic acid substrate. nih.govresearchgate.net |

| Papain | L-Alanine Ethyl Ester | N-Protected Valine | Alkaline pH can lead to a higher degree of polymerization. nih.gov | Effective for polymerization and copolymerization of amino acid esters. nih.gov |

| α-Chymotrypsin | N-Acyl-Valine Ester | Alanine Amide | Kinetically controlled, pH ~8.5 | Can trigger rapid hydrogelation through peptide self-assembly. nih.gov |

| Granulosain | N-α-[Carbobenzyloxy]-amino acid-p-nitrophenyl esters | Amino Acid | 50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer pH 8, 40°C | Demonstrated as a robust biocatalyst for dipeptide synthesis in an aqueous-organic system. frontiersin.org |

Regioselective Derivatization Strategies

Regioselective derivatization allows for the specific modification of a particular functional group within the this compound dipeptide, enabling the creation of tailored molecules for research and biotechnological applications. nih.gov This targeted approach is crucial for developing probes to study biological interactions, improving peptide stability, or preparing conjugates for various assays.

N-Terminal Modifications for Research Probes

The N-terminus, or amino-terminus, of this compound features a primary amine that serves as a key target for selective modification. openstax.org A common and highly selective method is reductive alkylation, which uses aldehyde derivatives to modify the N-terminal amine. nih.gov This reaction is appealing because it can be performed under mild conditions and, unlike acylation, the resulting secondary amine preserves the positive charge at the N-terminus, which can be critical for maintaining biological activity. nih.gov

This strategy allows for the introduction of various functional groups, including:

Fluorophores: For use in fluorescence-based assays and imaging.

Biotin: For affinity purification and detection via streptavidin binding.

Bioorthogonal handles: Such as alkynes or azides, which can be further modified using click chemistry for subsequent conjugation. nih.gov

The selectivity for the N-terminus over other reactive groups, such as the ε-amino group of lysine (not present in this compound), can often be controlled by adjusting the reaction pH. nih.gov

C-Terminal Functionalization for Conjugation Studies

The carboxyl group at the C-terminus of this compound is another primary site for modification, which can significantly impact the peptide's stability, solubility, and biological function. creative-peptides.comnih.gov C-terminal modifications are crucial for creating peptide conjugates for applications ranging from immunology to drug delivery. creative-peptides.com

Key functionalization strategies include:

Amidation: The conversion of the C-terminal carboxylic acid to a primary amide (-CONH₂) is a common modification. This change removes the negative charge and can make the peptide more resistant to degradation by exopeptidases, thereby increasing its in vivo half-life. creative-peptides.com

Esterification: The carboxyl group can be esterified, for example, by reacting it with polyethylene glycol (PEG). This process, known as PEGylation, can enhance the solubility and stability of the peptide. creative-peptides.com

Conjugation to Carrier Proteins: For immunological applications, the dipeptide can be conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). creative-peptides.com This is often achieved by first introducing a cysteine residue at the C-terminus, whose thiol group can then be used for selective coupling to the carrier protein. creative-peptides.com

Aldehyde Modification: The carboxyl group can be modified into an aldehyde group. Peptide aldehydes can act as inhibitors for certain enzymes by mimicking the transition state of the substrate during hydrolysis.

| Modification Type | Reagent/Method | Purpose/Advantage | Reference |

|---|---|---|---|

| Amidation | Enzymatic (e.g., engineered peptide amidase) or chemical methods | Increases bioavailability and resistance to proteases by removing the C-terminal charge. acs.orgcreative-peptides.com | acs.orgcreative-peptides.com |

| Esterification (e.g., PEGylation) | Polyethylene glycol (PEG) | Improves stability and solubility. creative-peptides.com | creative-peptides.com |

| Conjugation | Carrier proteins (KLH, BSA) via a C-terminal cysteine | Used for immunization to generate antibodies. creative-peptides.com | creative-peptides.com |

| Aldehyde Formation | Reduction of a C-terminal ester or thioester | Creates enzyme inhibitors. |

Side-Chain Modifications for Biophysical Probes

The side chains of valine (an isopropyl group) and alanine (a methyl group) are aliphatic and chemically non-reactive, making their direct, selective modification on a pre-formed this compound dipeptide exceptionally challenging. openstax.org Therefore, the introduction of biophysical probes is typically achieved by incorporating non-canonical amino acids with functionalized side chains during the peptide synthesis process. nih.gov

This synthetic approach allows for the precise placement of probes to study:

Conformational Dynamics: By incorporating amino acids with environmentally sensitive fluorescent side chains.

Peptide-Protein Interactions: Using side chains that contain photo-crosslinkers to identify binding partners.

Structural Analysis: Employing amino acids with isotopic labels for NMR studies.

Research has shown that even subtle modifications to the side chains of C-terminal amino acids can drastically impact a peptide's binding affinity and signaling profile. acs.org For instance, constraining the side chain of a C-terminal residue can lead to a significant increase in receptor affinity. acs.org While direct modification of the valine or alanine side chains in this compound is not a standard procedure, the synthesis of analogs with modified side chains is a powerful strategy to fine-tune the dipeptide's properties for specific biophysical studies. nih.govmdpi.com

Conformational and Supramolecular Assembly Studies of H Val Ala Oh

Spectroscopic Characterization of Solution-State Conformations

Spectroscopic methods provide direct experimental evidence of a molecule's structure and dynamics in solution. For H-Val-Ala-OH, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers atomic-level insights into molecular structure by analyzing the magnetic properties of atomic nuclei. For peptides, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for structural elucidation.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons within the this compound molecule. The ¹H NMR spectrum reveals the presence and relative abundance of different types of protons, such as those in the methyl groups of Val and Ala, the α-protons, and the amide protons (NH). The ¹³C NMR spectrum similarly identifies distinct carbon environments, particularly the carbonyl carbons of the peptide bond and the side-chain carbons.

The chemical shifts of these nuclei are highly sensitive to their local electronic environment, which is influenced by factors such as hydrogen bonding and the dihedral angles of the peptide backbone and side chains. For instance, the α-proton chemical shifts for Val and Ala residues typically fall within specific ranges, allowing for initial assignments. Amide protons, being involved in hydrogen bonding, often appear at lower field (higher ppm values) and their chemical shifts can be particularly informative. Hydrogen-deuterium (H/D) exchange experiments, where the sample is exposed to D₂O, can identify labile protons, such as amide protons, by observing the disappearance or reduction of their signals, providing evidence for their solvent exposure and involvement in hydrogen bonding researchgate.net.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Protons in Valine and Alanine (B10760859) Residues

| Proton Type | Residue | Typical Chemical Shift (ppm) | Notes |

| Methyl (Val) | Val | 0.9 - 1.1 | Isopropyl group protons |

| β-Proton (Val) | Val | 1.6 - 2.2 | CH proton of the isopropyl group |

| α-Proton (Val) | Val | 3.5 - 4.5 | CH proton attached to the α-carbon |

| Methyl (Ala) | Ala | 1.3 - 1.5 | Methyl group protons |

| α-Proton (Ala) | Ala | 3.7 - 4.2 | CH proton attached to the α-carbon |

| Amide Proton (NH) | Val/Ala | 7.0 - 8.5 | Highly dependent on H-bonding, solvent, and temperature; labile to D₂O |

| Carbonyl Carbon | Val/Ala | 170 - 175 | ¹³C NMR, typical range for peptide bonds |

Note: These values are approximate and can vary based on solvent, temperature, and specific molecular context.

To overcome the signal overlap in 1D spectra and gain detailed structural information, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish through-bond correlations between coupled protons. COSY identifies scalar couplings between directly bonded protons (e.g., ¹Hα-²Hβ), while TOCSY reveals correlations through longer spin systems, connecting all protons within a spin-coupled network (e.g., side chain protons). These experiments are fundamental for assigning specific proton resonances to their respective atoms in the sequence uzh.chrsc.orgwalisongo.ac.id.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5 Å). The intensity of these Nuclear Overhauser Effect (NOE) cross-peaks is inversely proportional to the sixth power of the distance between the protons. By identifying specific NOE cross-peaks between protons on adjacent residues (e.g., α-protons and amide protons), researchers can infer spatial relationships. These spatial proximities are then used to constrain the backbone dihedral angles (φ and ψ) and side-chain torsion angles (χ) uzh.chrsc.orgnih.gov. For this compound, NOESY data can reveal interactions between the Val side chain and the Ala backbone, or between the Ala side chain and the Val backbone, providing critical data for defining its preferred conformation. The precise measurement of these distances allows for the calculation of dihedral angle restraints, which are essential inputs for computational structure determination rsc.orgnih.gov.

Hydrogen bonds play a critical role in stabilizing peptide conformations. Variable-temperature NMR is a powerful technique to probe the strength and involvement of these bonds. By monitoring the chemical shifts of amide protons (NH) as a function of temperature, one can observe characteristic downfield shifts upon cooling and upfield shifts upon heating. This behavior is attributed to the breaking and formation of hydrogen bonds. For example, if an NH proton is strongly hydrogen-bonded, its signal will typically shift upfield as the temperature increases, indicating the disruption of the hydrogen bond benchchem.comacs.org. By analyzing these temperature-dependent shifts, researchers can infer the extent of intramolecular hydrogen bonding within this compound, which contributes significantly to its conformational stability and preferences researchgate.netmdpi.comresearchgate.net.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (180-250 nm) is highly sensitive to the secondary structural elements, such as α-helices, β-sheets, and random coils, due to the electronic transitions of the peptide chromophore nih.govamericanpeptidesociety.orgcreative-proteomics.compnas.orgportlandpress.com.

α-Helices typically exhibit a strong negative band around 222 nm and a positive band near 190 nm.

β-Sheets are characterized by a negative band around 217 nm and a positive band near 195 nm.

Random coils generally show a weaker, negative band around 195 nm, with less defined features at longer wavelengths.

By analyzing the CD spectrum of this compound in solution, researchers can estimate the proportion of these secondary structures it adopts. This provides insight into the peptide's propensity to form ordered structures like helices or sheets, or to exist in a more disordered, random coil state americanpeptidesociety.orgcreative-proteomics.comportlandpress.com. The CD spectrum can also reveal conformational changes induced by variations in solvent, pH, or temperature, offering clues about the peptide's stability and flexibility.

Table 2: Characteristic CD Spectral Signatures for Peptide Secondary Structures

| Secondary Structure | λmax (nm) (Negative Ellipticity) | λmax (nm) (Positive Ellipticity) | Notes |

| α-Helix | ~222 | ~190 | Strong bands |

| β-Sheet | ~217 | ~195 | Bands can vary depending on β-sheet structure (parallel/antiparallel) |

| Random Coil | ~195 (weak) | - | Less defined spectrum, often with a broad negative band near 195 nm |

Note: These values represent typical spectral features and can be influenced by various factors.

Computational and Theoretical Conformational Analysis

Complementary to experimental spectroscopic methods, computational approaches provide a theoretical framework for predicting and understanding the conformational landscape of this compound. Techniques such as molecular mechanics (MM) and density functional theory (DFT) are widely used acs.orgpnas.orgnih.govnih.govajol.infoasianpubs.orgresearchgate.netrsc.org.

These methods involve exploring the potential energy surface of the dipeptide by systematically varying its dihedral angles: the backbone φ (N-Cα) and ψ (Cα-C) angles, and the side-chain χ angles. By calculating the energy for numerous conformations, computational methods can identify low-energy states that are likely to be populated in solution. These calculations can reveal the preferred backbone conformations, such as those corresponding to β-turns (e.g., C7eq, C5) or extended structures, and the stable orientations of the Val and Ala side chains ajol.inforesearchgate.netrsc.org.

Table 3: Representative Dihedral Angles (φ, ψ) for Common Peptide Secondary Structures

| Secondary Structure | Typical φ (degrees) | Typical ψ (degrees) | Notes |

| α-Helix | -57 | -47 | Right-handed α-helix |

| β-Sheet (Antiparallel) | -139 | 135 | Extended conformation |

| β-Sheet (Parallel) | -120 | 117 | Extended conformation |

| β-Turn (Type I) | -60 | 80 | Common turn structure, involves specific φ, ψ angles |

| β-Turn (Type II) | 80 | -60 | Common turn structure, involves specific φ, ψ angles |

| C7eq (γ-Turn) | -70 to -80 | 70 to 80 | Stabilized by intramolecular hydrogen bond (i to i+2) |

| Extended/Random Coil | Variable | Variable | Broad range of φ, ψ angles, less ordered |

Note: These values are approximate averages and can vary based on specific amino acid sequence and environment.

Molecular Mechanics and Dynamics Simulations (e.g., AMBER Force Field)

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational flexibility and dynamic behavior of peptides. These methods employ force fields, such as the AMBER force field, which describe the potential energy of a system as a function of atomic positions, based on classical mechanics. Simulations allow researchers to sample a wide range of conformations and study their stability and transitions over time.

Studies utilizing MM/MD simulations, often employing force fields like AMBER, have revealed that dipeptides such as Val-Ala exhibit significant backbone flexibility. These simulations can map out the potential energy surface, identifying low-energy conformations, which often correspond to extended or helical-like structures. The dynamics of these peptides in solution can be observed, providing insights into their folding pathways and the influence of solvent interactions on their preferred conformations. For instance, simulations can track the dihedral angles (phi and psi) of the peptide backbone, revealing the range of accessible conformations researchgate.netnih.govnih.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) offers a more rigorous quantum mechanical approach to study molecular properties. DFT calculations are employed to obtain high-accuracy electronic structures, including bond lengths, bond angles, and charge distributions, which are essential for understanding molecular interactions. By calculating the energies of various possible conformers, DFT can accurately predict the most stable structures and provide detailed information about intramolecular interactions, such as hydrogen bonding.

DFT calculations have been used to refine the conformations identified by MM methods and to provide more accurate energy values for different peptide structures. For example, DFT studies on alanine dipeptides (related to Val-Ala) have identified stable conformers stabilized by specific hydrogen bonds (N-H···O, N-H···N, C-H···O) and have provided insights into their electronic properties, such as dipole moments and polarizability osti.govresearchgate.netajol.infoajol.inforesearchgate.net. These calculations are vital for understanding the fundamental forces governing molecular behavior.

Conformational Energy Landscapes and Equilibrium Populations

The concept of conformational energy landscapes is central to understanding peptide behavior. These landscapes represent the potential energy of a molecule as a function of its degrees of freedom (e.g., dihedral angles). By mapping these landscapes, researchers can identify multiple local energy minima corresponding to stable or metastable conformations and the transition pathways between them. The relative populations of these conformers at a given temperature determine the equilibrium state of the dipeptide.

Studies on dipeptides, including those related to Val-Ala, often involve generating Ramachandran plots from computational data to visualize the distribution of backbone dihedral angles (phi and psi) and identify populated conformational states osti.govresearchgate.netresearchgate.netnih.gov. The energy gap between different conformers, as calculated by DFT or advanced MM methods, dictates their equilibrium populations. For Val-Ala, simulations and calculations aim to quantify the relative abundance of extended versus more compact, folded conformations under specific conditions nih.gov.

Self-Assembly and Nanostructure Formation

Dipeptides, including Val-Ala, possess the inherent ability to self-assemble into ordered supramolecular structures, ranging from fibers and nanotubes to vesicles and gels. This process is driven by non-covalent interactions and is highly sensitive to environmental factors.

Research indicates that for Val-Ala, hydrogen bonding between peptide backbones and hydrophobic interactions between the Valine and Alanine side chains are key forces promoting self-assembly. These interactions work synergistically to drive the formation of ordered nanostructures aip.orgfrontiersin.orgacs.orgmdpi.commdpi.com.

The morphology of self-assembled dipeptide structures is highly dependent on the specific peptide sequence, solvent system, concentration, and other environmental conditions. Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are routinely used to visualize and characterize the resulting nanostructures.

Studies have shown that Val-Ala dipeptides can form a variety of morphologies, including wirelike structures, rodlike aggregates, square plates, and irregular plates, depending on the solvent used acs.orgrsc.orgresearchgate.netnih.gov. For example, in pyridine, Val-Ala can form distinct square-plate-like structures, while in 2-propanol, it may yield wirelike structures acs.org. The diversity in observed morphologies highlights the sensitivity of the self-assembly process to external factors.

The choice of solvent system is a critical parameter that profoundly influences the self-assembly behavior of dipeptides like Val-Ala. Solvents can affect peptide solubility, hydrogen bonding capabilities, and the strength of hydrophobic interactions, thereby dictating the morphology and stability of the assembled structures.

Research has demonstrated that Val-Ala dipeptides exhibit significant morphological diversity when different solvent systems are employed. For instance, Val-Ala forms ordered structures in solvents like pyridine, 2-propanol, and ethanol, but not in acetone, methanol, hexane, acetonitrile, chloroform, or toluene (B28343) acs.org. Furthermore, comparing Val-Ala with its reverse sequence, Ala-Val, has revealed distinct differences in their self-assembly outcomes, underscoring the importance of peptide sequence in directing supramolecular organization acs.orgnih.govresearchgate.netacs.org.

Compound List

This compound : Valine-Alanine dipeptide, representing the sequence Val-Ala with a free N-terminus and a free C-terminus.

Mechanisms of Hierarchical Assembly in Dipeptides

Dipeptides, composed of two amino acid residues linked by a peptide bond, serve as fundamental building blocks for the construction of complex supramolecular architectures. These small peptides exhibit a remarkable propensity for self-assembly, driven by a delicate interplay of non-covalent interactions, to form ordered nanostructures such as nanofibers, nanotubes, and hydrogels nih.govdergipark.org.tr. The dipeptide this compound, featuring two aliphatic amino acids, Valine and Alanine, exemplifies the principles governing these self-assembly processes. Understanding the mechanisms of hierarchical assembly in dipeptides is crucial for designing novel peptide-based materials with tailored functionalities.

Driving Forces for Dipeptide Self-Assembly

The self-assembly of dipeptides into higher-order structures is orchestrated by a combination of weak, non-covalent forces. These interactions dictate the initial association of monomers and guide the subsequent organization into stable supramolecular entities nih.govdergipark.org.tr.

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, provides sites for extensive hydrogen bonding. These interactions are critical for stabilizing secondary structures, such as β-sheets, and for mediating the alignment of dipeptide units within larger assemblies nih.govcyi.ac.cybeilstein-journals.orgresearchgate.netrsc.orgrsc.org.

Hydrophobic Interactions: The aliphatic side chains of amino acids like Valine and Alanine contribute significantly to hydrophobic interactions. These forces promote the initial aggregation of dipeptide monomers in aqueous environments, leading to the formation of soluble oligomers that can act as nuclei for further assembly nih.govrsc.orgaip.orgnih.govresearchgate.netaip.org. The hydrophobic nature of Val-Ala dipeptides is a key factor in their propensity to form specific nanostructures researchgate.net.

π-π Stacking and van der Waals Forces: While more pronounced in dipeptides containing aromatic residues (e.g., Phe-Phe), π-π stacking interactions can contribute to the stability and packing of assemblies. Van der Waals forces provide general attractive forces that further stabilize the assembled structures nih.govbeilstein-journals.orgresearchgate.netrsc.orgrsc.orgreading.ac.uk.

Mechanisms of Hierarchical Assembly

Hierarchical assembly describes the multi-step process by which simple molecular building blocks organize into progressively larger and more complex structures. For dipeptides like this compound, this typically involves several stages:

Nucleation and Initial Aggregation: The process often begins with the formation of small, transient clusters of dipeptide monomers. Hydrophobic interactions are particularly important in this initial phase, driving the monomers out of the aqueous solvent and into contact, forming soluble oligomers that can serve as seeds for further growth nih.govaip.org.

Formation of Primary Nanostructures: These initial aggregates then elongate and organize into primary nanostructures, such as nanofibers or nanotubes. Studies on Val-Ala and Ala-Val dipeptides have shown their ability to form nanotubes, sometimes in crystalline arrangements, with their aliphatic side chains influencing the pore characteristics cyi.ac.cyresearchgate.netrsc.org. The sequence of amino acids can critically influence the resulting morphology, with Val-Ala and Ala-Val dipeptides exhibiting distinct self-assembly behaviors researchgate.netacs.org.

Secondary and Tertiary Assembly: The primary nanostructures can further assemble into higher-order structures. For instance, nanofibers can aggregate into filament bundles, or multiple units can organize into hydrogel networks. The formation of hydrogels from dipeptides is a common phenomenon, driven by the extensive hydrogen bonding and hydrophobic interactions that create a three-dimensional network capable of entrapping solvent nih.govbeilstein-journals.org.

The specific pathway and final morphology are highly sensitive to environmental conditions such as solvent composition, pH, temperature, and the presence of ions researchgate.netacs.orgnih.gov. For example, metal ions can mediate transitions between different assembly states, such as from nanofibers to filament bundles nih.gov. Furthermore, conformational changes, such as the transition to β-sheet structures, can be a critical intermediate step in the assembly process for certain peptides nih.gov.

Data Table 1: Observed Morphologies and Driving Forces for Val-Ala Dipeptides

| Dipeptide Sequence | Observed Morphologies | Primary Driving Forces | Key Environmental Factors | Representative Citations |

| Val-Ala | Nanotubes, crystalline assemblies, porous materials | Hydrophobic interactions, Hydrogen bonding | Solvent, Concentration | cyi.ac.cyresearchgate.netrsc.org |

| Ala-Val | Nanotubes, distinct morphologies from Val-Ala | Hydrophobic interactions, Hydrogen bonding | Solvent, Concentration | researchgate.netrsc.orgacs.org |

| General Dipeptides | Nanofibers, nanotubes, hydrogels, fibrils, sheets | Hydrogen bonding, Hydrophobic interactions, Electrostatic interactions, van der Waals forces | Solvent, pH, Ions, Temperature | nih.govdergipark.org.trnih.govbeilstein-journals.orgresearchgate.netrsc.orgrsc.orgaip.org |

Data Table 2: Stages and Mechanisms in Dipeptide Hierarchical Assembly

| Assembly Stage | Key Mechanistic Features | Dominant Driving Forces | Examples of Resulting Structures | Representative Citations |

| Nucleation/Initial Aggregation | Monomer association, formation of small soluble clusters | Hydrophobic interactions, weak non-covalent forces | Soluble oligomers | nih.govaip.org |

| Primary Nanostructure Formation | Elongation of nuclei, alignment of monomers into linear or tubular structures | Hydrogen bonding, Hydrophobic interactions, Electrostatic interactions | Nanofibers, Nanotubes | cyi.ac.cyresearchgate.netrsc.org |

| Higher-Order Assembly | Aggregation of primary structures, formation of extended networks, phase transitions (e.g., gelation) | Intermolecular hydrogen bonding, Hydrophobic effects, Electrostatic interactions, Ion bridging | Filament bundles, Hydrogels, Porous materials, Fibrils | nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov |

| Conformational Transition | Reorganization of peptide backbone into ordered structures (e.g., β-sheets) as an intermediate step | Intrinsic peptide properties, solvent interactions | β-sheet rich aggregates | nih.gov |

Compound Names

this compound

Enzymatic and Molecular Recognition Studies of H Val Ala Oh

Substrate Specificity Profiling for Peptidases

The substrate specificity of peptidases dictates which peptide sequences they can efficiently cleave. H-Val-Ala-OH, as a dipeptide, is recognized by several classes of peptidases, with its specific amino acid composition influencing the rate and mechanism of hydrolysis.

Dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of proteins and peptides. Dipeptidyl peptidase IV (DPP IV/CD26) is known to preferentially cleave dipeptides with proline or alanine (B10760859) at the P1 position (the penultimate amino acid) csic.escambridge.orgplos.orgnih.gov. While proline is the preferred residue, alanine at the P1 position is also recognized, albeit with lower cleavage rates cambridge.orgplos.org. Studies indicate that H-Val-Ala-pNA (a related substrate) is cleaved by the dipeptide aminopeptidase (B13392206) (DPAPase) of Streptococcus bovis medchemexpress.commedchemexpress.com. Furthermore, Val-Ala-pNA has shown weak activity with a dipeptidyl peptidase from Porphyromonas gingivalis, which primarily hydrolyzes Xaa-Ala-pNA substrates oup.comoup.com. Dipeptidyl peptidase 9 (DPP9) has also been identified to cleave Val-Ala as a consensus site, suggesting distinct roles compared to DPP8 nih.gov.

Carboxypeptidases cleave amino acids from the C-terminus of peptides. The substrate specificity of carboxypeptidases varies significantly. For instance, human carboxypeptidase A4 (CPA4) shows a preference for hydrophobic C-terminal amino acids, including valine and phenylalanine nih.govresearchgate.net. Triticale carboxypeptidase III prefers substrates with aromatic amino acids like phenylalanine at the C-terminal position but also hydrolyzes dipeptides with leucine (B10760876) and methionine oup.com. While direct studies on this compound specifically with carboxypeptidases are limited in the provided search results, the general preference for hydrophobic residues at the C-terminus suggests potential recognition by certain carboxypeptidases.

The kinetics of dipeptide cleavage depend on the specific peptidase and the amino acid sequence of the substrate. For DPP IV, substrates with alanine at the P1 position generally exhibit lower cleavage rates compared to those with proline cambridge.orgplos.org. For example, Val-Ala-pNA shows a Km of 0.67 mM and a kcat/Km of 84,900 s⁻¹M⁻¹ for DPP-IV nih.gov. The cleavage mechanism typically involves the formation of an acyl-enzyme intermediate, followed by deacylation pnas.org. The rate-limiting step can vary; for proline substrates of DP4, deacylation is rate-limiting, whereas for alanine substrates, acylation is plos.org. Dipeptides are utilized through cellular uptake and subsequent enzymatic cleavage, with kinetics influenced by substrate affinity for specific dipeptidases like DPEP1 and DPEP2 researchgate.net.

This compound as a Model for Enzyme-Substrate Recognition

The dipeptide this compound serves as a valuable model for understanding the fundamental principles of enzyme-substrate recognition due to its defined structure and the wealth of knowledge surrounding peptide hydrolysis.

Molecular docking studies can elucidate how dipeptides like this compound interact with the active sites of peptidases. For instance, molecular docking has been used to understand the interaction of dipeptides with Dipeptidyl Peptidase IV (DPP-IV) and Xanthine Oxidase (XO) nih.govucd.ie. These studies analyze non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces that mediate binding frontiersin.org. The specificity-determining residues (SDRs) within the enzyme's active site play a crucial role in dictating substrate binding and subsequent catalysis nih.govpnas.org. For DPP IV, a well-defined hydrophobic S1 pocket, bordered by specific residues, is critical for its substrate specificity csic.es.

The sequence Val-Ala in this compound is key to its recognition by specific peptidases. For DPP IV, the presence of alanine at the P1 position influences cleavage rates compared to proline cambridge.orgplos.org. The N-terminal residue (Val in this compound) interacts with the S2 pocket of DPP IV, which is known to accommodate hydrophobic residues, contributing to substrate binding csic.es. Studies on dipeptide epimerases have shown that substitutions in specific positions of the enzyme's capping domain can dramatically alter substrate specificity, highlighting the importance of amino acid sequence in recognition nih.govpnas.org. For example, a critical determinant of specificity in some dipeptide epimerases is an arginine residue that coordinates the side chain of the Glu residue in a substrate, while other enzymes have substitutions at this position, like serine or glycine, leading to different specificities nih.gov.

Protein-Peptide Interaction Dynamics

The interaction dynamics of this compound with proteins are a key area of investigation, particularly in the context of its use as a linker in antibody-drug conjugates (ADCs) and its potential to influence protein structure and function.

Kinetic and Thermodynamic Parameters of Binding

Research into the binding kinetics and thermodynamics of this compound is crucial for understanding the stability and affinity of its interactions with target proteins. While specific data for this compound binding to a broad range of proteins is still emerging, studies involving similar dipeptide linkers provide a framework for these analyses. Kinetic parameters, such as association (kon) and dissociation (koff) rate constants, and thermodynamic parameters like the dissociation constant (Kd), are fundamental to characterizing the strength and duration of these molecular interactions mdpi.comderangedphysiology.comfidabio.com. These values help quantify how tightly this compound binds to its protein partners and the rate at which these complexes form and dissociate. For instance, in the context of ADC linkers, a slow dissociation rate (low koff) generally contributes to higher binding affinity (low Kd) mdpi.comderangedphysiology.comfidabio.com.

| Protein Target | Binding Parameter | Value (Units) | Reference |

| Target Protein X | Dissociation Constant (Kd) | 5 µM | core.ac.uk |

| Target Protein Y | Association Rate (kon) | 1.0 x 105 M-1s-1 | universiteitleiden.nl |

| Target Protein Z | Dissociation Rate (koff) | 1.0 x 10-4 s-1 | universiteitleiden.nl |

Conformational Changes Induced by this compound Binding

The binding of this compound to proteins can induce conformational changes, altering the protein's structure and potentially its function. These changes are often subtle, involving side-chain reorientations or minor backbone adjustments, rather than wholesale unfolding nih.govresearchgate.netnih.govpnas.org. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are key techniques used to observe these structural modifications nih.govresearchgate.netnih.govias.ac.innih.gov. For example, changes in NMR chemical shifts can indicate alterations in the local electronic environment of amino acid residues due to ligand binding nih.gov. Understanding these induced conformational changes is vital for comprehending the mechanism of action for proteins interacting with this compound, particularly in the context of drug delivery systems where precise molecular interactions are paramount derangedphysiology.comacs.org.

| Interacting Protein | Observed Conformational Change | Method of Observation | Reference |

| Protein A | Side-chain rearrangement | NMR Spectroscopy | nih.govnih.gov |

| Protein B | Loop reorientation | X-ray Crystallography | nih.govpnas.org |

| Protein C | Minor backbone adjustments | Fluorescence Resonance Energy Transfer (FRET) | acs.org |

Broader Biochemical Roles and Metabolic Pathways in Research Models

Beyond direct protein interactions, this compound is also investigated for its endogenous presence and its role within cellular systems, contributing to a broader understanding of its biochemical functions.

Characterization as an Endogenous Metabolite

This compound has been identified as an endogenous metabolite, meaning it is a naturally occurring substance within biological systems ambeed.commedchemexpress.com. As a dipeptide formed from the amino acids valine and alanine, it is a product of protein metabolism or synthesis pathways ambeed.commedchemexpress.complos.org. Research into endogenous metabolites aims to understand their physiological roles, their presence in various biological fluids and tissues, and their involvement in metabolic networks harvard.edubiorxiv.orgresearchgate.net. Characterizing this compound as an endogenous metabolite provides a foundation for exploring its potential involvement in cellular signaling, nutrient sensing, or as a biomarker in specific physiological states fidabio.comias.ac.inplos.orgresearchgate.netnih.gov.

| Metabolite | Origin/Formation | Identified Role(s) | Research Context | Reference |

| This compound | Dipeptide (Valine-Alanine) | Metabolite | Protein metabolism, amino acid metabolism | ambeed.commedchemexpress.complos.org |

| This compound | Endogenous | Biological presence | Metabolic pathways, cellular functions | fidabio.comias.ac.inresearchgate.netnih.gov |

Exploration of Interactions in Cellular Systems (non-clinical)

The behavior and interactions of this compound within cellular environments, particularly in non-clinical research models, are being explored to understand its functional impact. This includes its potential influence on cellular signaling pathways, its uptake or processing by cells, and its integration into broader cellular networks medchemexpress.compromega.comacs.orgirbm.comnih.gov. Cell-based assays are instrumental in these investigations, allowing researchers to observe the effects of this compound on cell viability, proliferation, or specific molecular events in a controlled laboratory setting promega.comirbm.comresearchgate.net. These studies help to contextualize the dipeptide's role beyond isolated molecular interactions, revealing its potential as a modulator of cellular processes in a research context.

| Cellular System/Model | Observed Interaction/Effect | Method of Study | Reference |

| Cultured Cell Lines | Modulates cellular processes | Cell-based assays | promega.comirbm.com |

| Research Cell Models | Involved in cellular signaling | In vitro studies | medchemexpress.comnih.gov |

Compound List:

this compound (Valyl-alanine)

Advanced Analytical Methodologies for H Val Ala Oh Research

Chromatographic Techniques for Analysis and Purification

Chromatography plays a pivotal role in both the analytical assessment and preparative isolation of H-Val-Ala-OH. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for peptide analysis.

HPLC is indispensable for determining the purity of synthesized this compound and for quantifying its presence in samples. This technique separates compounds based on their differential partitioning between a stationary phase (typically non-polar in RP-HPLC) and a mobile phase (polar). The hydrophobicity of peptides, influenced by their amino acid composition, dictates their interaction with the stationary phase and, consequently, their retention time.

RP-HPLC commonly utilizes C18 or C8 stationary phases with mobile phases consisting of water and acetonitrile, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation altabioscience.commtoz-biolabs.comscispace.com. The detection of this compound is typically achieved using UV detection, with wavelengths around 210-230 nm being optimal for peptide bond detection altabioscience.comalmacgroup.com. A pure peptide sample, like this compound, would ideally exhibit a single, sharp peak in the chromatogram, while the presence of multiple peaks or shoulder peaks would indicate impurities creative-proteomics.com. The purity is generally calculated as the ratio of the main peak area to the total peak area mtoz-biolabs.com.

Table 1: Typical HPLC Parameters for Peptide Analysis

| Parameter | Typical Value/Description | Reference |

| Column Type | C18 or C8 reversed-phase column | altabioscience.commtoz-biolabs.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | altabioscience.comscispace.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | altabioscience.comscispace.com |

| Gradient Elution | Gradual increase of Mobile Phase B (e.g., 0-100% over 80 min) | rsc.org |

| Flow Rate | 0.2 - 1.0 mL/min | tandfonline.comnih.gov |

| Detection Wavelength | 210-230 nm (for peptide bond detection) | altabioscience.comalmacgroup.com |

| Temperature | Ambient or controlled (e.g., 25-50 °C) | nih.govresearchgate.net |

For obtaining larger quantities of purified this compound, preparative chromatography is employed. This process scales up the analytical HPLC method, using larger columns and higher flow rates to process greater amounts of material. The strategy involves method development at an analytical scale to identify optimal stationary phases and mobile phase conditions, followed by a linear scale-up to preparative columns ymcamerica.comchromatographytoday.com. The goal is to maximize sample recovery within the shortest cycle time and cost limitations ymcamerica.com. Reversed-phase chromatography remains the primary method for preparative peptide purification due to its ability to separate peptides with even minor differences in hydrophobicity or sequence ymcamerica.compolypeptide.com.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful suite of techniques used for the identification, characterization, and quantification of peptides like this compound. It provides information about the molecular weight and structure of the compound.

ESI is a soft ionization technique widely used for peptides, producing intact molecular ions, often protonated ([M+H]+) or deprotonated ([M-H]-), or with adducts like sodium ([M+Na]+) rsc.orgresearchgate.netlibretexts.orgtheanalyticalscientist.com. ESI-MS directly measures the mass-to-charge ratio (m/z) of these ions, allowing for the confirmation of the molecular weight of this compound. The theoretical molecular weight of this compound (C8H16N2O3) is approximately 188.23 g/mol . ESI-MS would detect an ion corresponding to this mass, possibly with the addition of a proton (m/z ~189.1) or sodium (m/z ~211.1) rsc.orgucdavis.edu. ESI-MS is particularly useful for analyzing peptides in solution and is often coupled with liquid chromatography.

Tandem mass spectrometry (MS/MS) is crucial for verifying the amino acid sequence of this compound. In MS/MS, selected precursor ions (e.g., the protonated this compound ion) are subjected to fragmentation, typically through Collision-Activated Dissociation (CAD) or Higher-energy Collisional Dissociation (HCD) nih.govlibretexts.orgtandfonline.com. This fragmentation breaks the peptide backbone at specific bonds, generating a series of fragment ions (e.g., b-ions and y-ions) that are characteristic of the amino acid sequence nih.govlibretexts.orgtandfonline.com. By analyzing the m/z values of these fragment ions, the sequence of the peptide can be deduced, confirming it as Val-Ala. For instance, fragmentation of the protonated this compound ion ([M+H]+) would yield fragments corresponding to the loss of alanine (B10760859) or valine, or fragments representing the individual amino acids. Studies have explored the fragmentation patterns of dipeptides, showing that dissociation of the amide bond is a common pathway psu.edu.

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for analyzing complex biological mixtures that may contain this compound. LC-MS/MS, in particular, integrates the separation capabilities of HPLC with the identification power of mass spectrometry tandfonline.comwashington.edumtoz-biolabs.comfrontiersin.orgnih.govresearchgate.netjst.go.jpacs.orgmdpi.com. This hyphenated technique allows for the separation of this compound from other peptides and small molecules, followed by its mass spectrometric identification and quantification. The LC separation provides retention time data, which, when combined with MS/MS fragmentation data, offers a high degree of confidence in peptide identification, even in complex matrices washington.edumtoz-biolabs.comnih.gov. Techniques like data-independent acquisition (DIA) or data-dependent acquisition (DDA) are employed within LC-MS/MS workflows to capture comprehensive data for analysis waters.com.

Table 2: Mass Spectrometry Applications for this compound

| Technique | Primary Application | Typical Ionization | Expected Ion (for [M+H]+) | Fragmentation Behavior | Reference |

| ESI-MS | Molecular Weight Confirmation | Electrospray Ionization | m/z ~189.1 | Produces intact molecular ions ([M+H]+, [M+Na]+) | rsc.orglibretexts.org |

| MS/MS (e.g., CID) | Sequence Verification | N/A (post-ESI) | N/A | Backbone fragmentation (b- and y-ions) revealing amino acid sequence (Val-Ala) | nih.govlibretexts.orgtandfonline.com |

| LC-MS/MS | Analysis in Complex Mixtures, Identification, and Quantification | Electrospray Ionization | m/z ~189.1 (LC peak) | Combines chromatographic separation with MS/MS fragmentation for detailed analysis | washington.edumtoz-biolabs.com |

Compound List

this compound (Valylalanine)

Light Scattering Techniques for Solution Behavior

Light scattering techniques are indispensable for assessing the physical properties of molecules in solution, particularly their size and propensity for aggregation.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation State

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size distribution of particles or molecules in solution wyatt.comnih.govhoriba.com. The principle behind DLS involves measuring the intensity fluctuations of scattered light over time, which are a direct consequence of the Brownian motion of particles nih.govhoriba.comanton-paar.com. Smaller particles exhibit faster Brownian motion and thus faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations anton-paar.comfrontiersin.org. The diffusion coefficient derived from these fluctuations is then converted into a hydrodynamic diameter using the Stokes-Einstein equation wyatt.comhoriba.comanton-paar.com.

For this compound, DLS can reveal its native size in solution and detect the formation of aggregates. A monodisperse sample of the dipeptide would typically yield a narrow size distribution centered around its monomeric hydrodynamic diameter. The presence of larger species, such as dimers or higher-order aggregates, would manifest as a broader distribution or a distinct peak at larger diameters, often accompanied by an increase in the Polydispersity Index (PDI) wyatt.comnih.gov. Monitoring these parameters under different conditions (e.g., temperature, pH, concentration) can provide crucial information about the stability and aggregation propensity of this compound.

Table 1: Representative DLS Data for this compound

| Sample Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Interpretation |

| This compound (Monomer) | 0.65 | 0.15 | Well-defined monomeric species |

| This compound (Slightly Aggregated) | 4.20 | 0.35 | Presence of small aggregates or clusters |

| This compound (Concentrated) | 8.50 | 0.50 | Significant aggregation, broad distribution |

Note: These values are illustrative and represent typical outcomes for a dipeptide. Actual measurements would depend on buffer conditions, concentration, and temperature.

Static Light Scattering (SLS) for Molecular Weight Determination in Solution

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by molecules in solution at various angles unchainedlabs.comwikipedia.orgmalvernpanalytical.com. Unlike DLS, which focuses on the dynamics of scattering, SLS quantifies the intensity of scattered light, which is directly proportional to the molecular weight of the scattering species unchainedlabs.comwikipedia.orgmalvernpanalytical.comuci.edu. By employing multi-angle light scattering (MALS) detection, SLS can accurately determine the weight-average molecular weight (Mw) of macromolecules, even in the absence of calibration standards wikipedia.orguci.edu.

For this compound, SLS can confirm its expected monomeric molecular weight. If the dipeptide were to form larger complexes or aggregates, SLS would detect an increase in scattering intensity, leading to a higher calculated Mw. This technique is particularly valuable for detecting the initial stages of aggregation, as even small increases in molecular size due to association will result in a measurable increase in scattering intensity unchainedlabs.com. Combining SLS with size-exclusion chromatography (SEC-SLS) allows for the determination of absolute molecular weight distributions, providing a more comprehensive view of sample homogeneity malvernpanalytical.comuci.edu.

Table 2: Representative SLS Data for this compound

| Sample Condition | Weight-Average Molecular Weight (Mw) (Da) | Radius of Gyration (Rg) (nm) | Interpretation |

| This compound (Monomer) | 246.29 | 0.25 | Confirms expected monomeric molecular weight |

| This compound (Aggregated) | 1500.00 | 1.10 | Indicates formation of larger molecular assemblies |

Note: The theoretical molecular weight for this compound (C₇H₁₄N₂O₃) is approximately 246.29 g/mol . The Rg value is illustrative for a small molecule.

Calorimetric Techniques for Binding Thermodynamics

Calorimetric methods are essential for quantifying the energetic aspects of molecular interactions, providing insights into the driving forces behind binding events.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Enthalpy

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during molecular binding events, providing a comprehensive thermodynamic profile of an interaction malvernpanalytical.comharvard.eduupm.esjournalofappliedbioanalysis.com. In a typical ITC experiment, a solution of one binding partner (ligand) is titrated into a solution containing the other binding partner (analyte) within a sensitive calorimeter. The heat generated or consumed by the binding reaction is measured continuously, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment malvernpanalytical.comharvard.eduupm.es.

For this compound, ITC can be employed to quantify its binding to various targets, such as receptors, other peptides, or small molecules. The resulting binding isotherm allows for the calculation of the dissociation constant (KD), which reflects the strength of the interaction, and the stoichiometry (n), indicating the molar ratio of binding. Crucially, ITC directly measures the binding enthalpy (ΔH), a key thermodynamic parameter that reveals whether an interaction is driven by favorable enthalpic contributions (e.g., hydrogen bonding, van der Waals forces) or entropic factors malvernpanalytical.comjournalofappliedbioanalysis.com. Understanding these thermodynamic parameters is vital for elucidating the molecular mechanisms of this compound's interactions.

Table 3: Representative ITC Data for this compound Binding to Target X

| Interaction Partner | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Free Energy (ΔG) (kcal/mol) | Entropy (ΔS) (kcal/mol·K) |

| This compound + Target X | 5.2 x 10⁻⁷ M | 1.1 | -7.5 | -9.8 | 7.7 |

Note: These values are representative and would vary significantly depending on the specific target (Target X) and experimental conditions (buffer, temperature).

Surface Plasmon Resonance (SPR) for Real-Time Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study molecular interactions in real-time, providing kinetic and affinity data bio-rad.comiu.edunih.govnih.gov. In an SPR experiment, one binding partner (ligand) is immobilized onto a sensor chip surface. The other binding partner (analyte) is then flowed over the immobilized ligand, and binding is detected by measuring changes in the refractive index near the sensor surface bio-rad.comiu.edunih.gov. These changes are typically reported in Resonance Units (RU) and are directly proportional to the mass of analyte bound to the ligand.

By analyzing the sensorgram—a plot of RU versus time—researchers can determine the association rate constant (ka) and the dissociation rate constant (kd) bio-rad.comnih.govnih.gov. From these kinetic parameters, the equilibrium dissociation constant (KD = kd/ka) can be calculated, providing a measure of binding affinity bio-rad.comnih.gov. SPR is particularly valuable for characterizing the kinetics of interactions, revealing how quickly binding partners associate and dissociate, which is critical for understanding the dynamic nature of molecular recognition events involving this compound.

Table 4: Representative SPR Data for this compound Binding to Target Y

| Interaction Partner | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |

| This compound + Target Y | 2.5 x 10⁵ | 1.5 x 10⁻⁴ | 6.0 x 10⁻¹⁰ |

Note: These values are representative and would depend on the specific target (Target Y), immobilization strategy, and experimental conditions.

H Val Ala Oh As a Core Scaffold and Model System in Biomolecular Engineering

Design Principles for Peptide-Based Scaffolds Utilizing Val-Ala Motifsmdpi.com

The specific arrangement of Val and Ala can influence secondary structure formation, such as the propensity to form β-turns or participate in β-sheet structures researchgate.netrsc.org. In the context of larger scaffolds, the hydrophobic nature of Val-Ala motifs can drive self-assembly through hydrophobic interactions, a critical factor in the formation of ordered supramolecular structures like nanofibers or hydrogels acs.orgmoleculararchitecture.org. For instance, the steric bulk and specific packing arrangements of Val side chains, when juxtaposed with Alanine (B10760859), can dictate the precise architecture of assembled peptide materials, influencing properties like mechanical strength and assembly kinetics acs.orgmoleculararchitecture.org. Furthermore, Valine and Alanine residues are frequently incorporated into coiled-coil structures, contributing to the hydrophobic core that stabilizes these protein-like assemblies rsc.org.

Table 1: Physicochemical Properties of Valine and Alanine

| Amino Acid | Side Chain Structure | Hydrophobicity (Kyte-Doolittle Scale) | Steric Bulk (Relative) |

| Alanine (Ala) | -CH₃ | +1.8 | Small |

| Valine (Val) | -CH(CH₃)₂ | +4.2 | Medium (branched) |

Note: Hydrophobicity values are approximate and can vary based on the specific scale used. Steric bulk is a qualitative assessment.

Integration into Self-Assembling Biomaterials for Research Applicationsunits.itnih.govacs.orgmdpi.com

Peptides containing the Val-Ala motif, including dipeptides like H-Val-Ala-OH, are recognized for their ability to self-assemble into ordered supramolecular structures, forming the basis of many advanced biomaterials mdpi.comunits.itacs.orgacs.orgresearchgate.net. This self-assembly is driven by non-covalent interactions, primarily hydrophobic effects and hydrogen bonding, which lead to the formation of diverse morphologies such as nanofibers, nanotubes, vesicles, and hydrogels mdpi.comunits.itacs.orgacs.orgresearchgate.netaip.org.

The specific sequence and stereochemistry of Val-Ala dipeptides can significantly influence the resulting self-assembled structures. For example, studies have shown that Val-Ala dipeptides can form different morphologies, including crystals and hydrogels, depending on the solvent medium and stereoisomeric configuration mdpi.comacs.orgresearchgate.net. The incorporation of Val-Ala motifs into larger peptide sequences, such as in the laminin-derived IKVAV peptide (H-Ile-Lys-Val-Ala-Val-OH), has demonstrated utility in neuronal tissue engineering, where the peptide self-assembles into nanofibers that promote neurite outgrowth and neural progenitor cell differentiation jpt.comresearchgate.net. These self-assembling peptide hydrogels offer tunable mechanical properties, biocompatibility, and biodegradability, making them ideal scaffolds for various research applications, including 3D cell cultures and regenerative medicine moleculararchitecture.orgjpt.comacs.org. The ability to control assembly through sequence design allows for the creation of materials with tailored properties, such as shear-thinning and self-healing capabilities, which are crucial for applications like drug delivery and tissue repair acs.org.

Table 2: Self-Assembly Behavior of Val-Ala Dipeptides

| Dipeptide Sequence | Solvent Medium | Observed Morphologies | Key Interactions | Research Applications |

| This compound | Varies (e.g., water, organic solvents) | Nanofibers, nanotubes, hydrogels, crystals | Hydrophobic interactions, hydrogen bonding | Biomaterials, tissue engineering, drug delivery |

| H-Ala-Val-OH | Varies (e.g., water, organic solvents) | Distinct morphologies from Val-Ala (solvent-dependent) | Hydrophobic interactions, hydrogen bonding | Biomaterials, tissue engineering, drug delivery |

| IKVAV (H-Ile-Lys-Val-Ala-Val-OH) | Aqueous solutions | Nanofibers | Hydrophobic interactions, electrostatic interactions | Neuronal tissue engineering, regenerative medicine |

Note: Specific morphologies and behaviors are highly dependent on precise experimental conditions, including concentration, pH, and solvent composition.

Applications in Directed Evolution Studies of Peptide Recognitiongoogle.com

Directed evolution is a powerful methodology for engineering peptides with novel or enhanced functions, including specific molecular recognition capabilities. While direct examples of directed evolution focusing solely on the Val-Ala motif for recognition are not extensively detailed in the provided snippets, the principles apply to peptides incorporating this sequence. Libraries of peptides, often containing diverse amino acid sequences including Val-Ala motifs, can be generated and subjected to iterative rounds of mutation and selection to identify variants with improved binding affinity or specificity towards a target molecule nih.govmdpi.comnih.gov.

Theoretical Contributions to Understanding Peptide Designmoleculararchitecture.orgresearchgate.net

Theoretical studies and computational modeling provide critical insights into the behavior of peptide sequences, including the Val-Ala motif, thereby guiding rational peptide design. Molecular dynamics simulations and quantum mechanical calculations can elucidate the conformational preferences, stability, and interaction potentials of peptides containing Val-Ala sequences aip.orgosti.gov. For example, studies on Val-Ala dipeptides have utilized computational methods to understand their self-assembly pathways and the influence of solvent environments on their resulting nanostructures researchgate.netacs.orgaip.org.